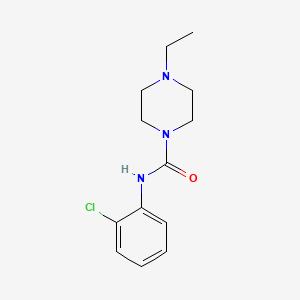
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as MP-124, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It is a pyrazolopyrimidine-based compound that has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the inhibition of several kinases that are involved in the progression of various diseases. It has been shown to inhibit the activity of JAK2, FLT3, and c-Met kinases. These kinases are involved in the regulation of cell growth, differentiation, and survival. The inhibition of these kinases by N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in lab experiments include its specificity for several kinases, its ability to inhibit cell proliferation, and its potential therapeutic applications in various diseases. However, the limitations of using N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in lab experiments include its multi-step synthesis process, its cost, and its potential toxicity.
将来の方向性
There are several future directions for the research on N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One direction is to investigate its potential therapeutic applications in other diseases such as autoimmune diseases and viral infections. Another direction is to optimize the synthesis process of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine to reduce the cost and increase the yield. Additionally, further studies are needed to investigate the potential toxicity of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in humans.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a pyrazolopyrimidine-based compound that has shown potential in the treatment of various diseases. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential therapeutic applications of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in various diseases.
合成法
The synthesis of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the condensation reaction of 4-methoxyaniline and 1H-pyrazole-1-carboxaldehyde, followed by the reaction with 2,4,6-trichloropyrimidine. The final product is obtained after purification by column chromatography. The synthesis of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a multi-step process that requires expertise in organic chemistry.
科学的研究の応用
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in cancer therapy, neurodegenerative diseases, and inflammation. The compound has been shown to inhibit the activity of several kinases that are involved in the progression of these diseases.
特性
IUPAC Name |
N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-12-5-3-11(4-6-12)18-13-9-14(16-10-15-13)19-8-2-7-17-19/h2-10H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUNSXZLLXLOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5339682 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

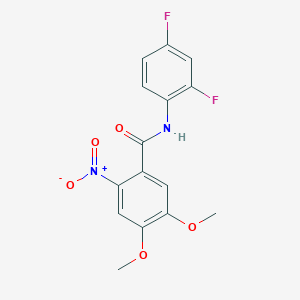
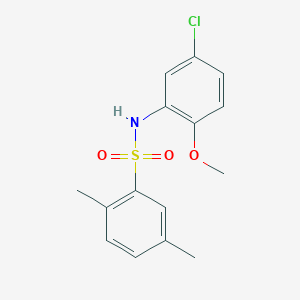

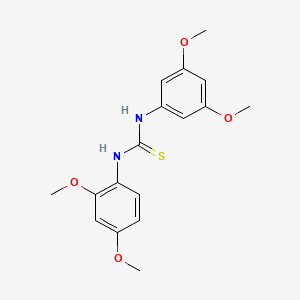
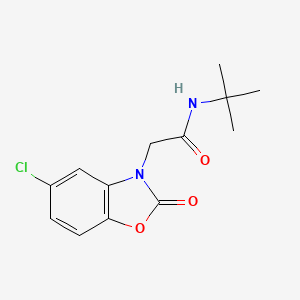
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
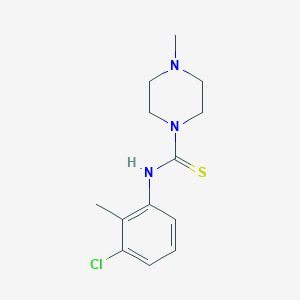
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)


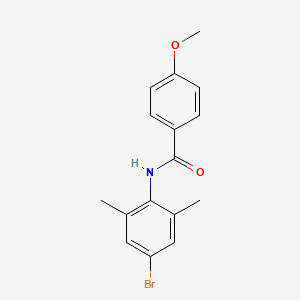
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)
